

Interpreting DeepPep Output: Application Notes and Protocols for Researchers

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Introduction

DeepPep is a deep learning framework designed for the critical task of protein inference from peptide profiles generated by mass spectrometry-based proteomics experiments.[1][2] It employs a convolutional neural network (CNN) to predict the set of proteins present in a sample based on the provided peptide evidence.[1][3] At its core, DeepPep evaluates the impact of each candidate protein on the probability of the observed peptide-spectrum matches, assigning higher scores to proteins that provide a better explanation for the identified peptides. [2] This document provides detailed application notes and protocols for utilizing DeepPep and interpreting its output, aimed at researchers, scientists, and drug development professionals.

Data Presentation: Understanding DeepPep Output

The primary output of a DeepPep analysis is a CSV file named pred.csv. This file contains the predicted identification probabilities for each protein in the provided database. The key to interpreting DeepPep's results lies in understanding the relationship between the protein scores and the confidence of their presence in the sample.

Main Output File: pred.csv

The pred.csv file provides a ranked list of proteins based on their calculated scores. A higher score indicates a higher probability that the protein is present in the sample. The file typically contains the following columns:



| Column Header | Data Type | Description |
|---------------|-----------|--|
| ProteinID | String | The unique identifier for the protein, as provided in the input db.fasta file. |
| Score | Float | The predicted protein identification probability. This value ranges from 0 to 1, with 1 representing the highest confidence. |

Note: The exact column headers might vary slightly depending on the specific version of DeepPep. Users should always inspect the header of their output file.

Interpreting the Protein Scores

The Score in the pred.csv file represents the confidence in the presence of a given protein. Here's a general guide to interpreting these scores:

- High Scores (e.g., > 0.9): Proteins with high scores are very likely to be present in the sample, as they are strongly supported by the peptide evidence.
- Intermediate Scores (e.g., 0.5 0.9): These proteins have a moderate level of evidence. Their presence is plausible but may warrant further validation, especially if they are of significant biological interest.
- Low Scores (e.g., < 0.5): Proteins with low scores have weak evidence and are less likely to be present in the sample. These may be false positives or present at very low, undetectable abundances.

It is crucial to apply a score threshold to generate a final list of identified proteins. This threshold can be determined based on the desired False Discovery Rate (FDR) or by using a known set of true positive and true negative proteins to construct a Receiver Operating Characteristic (ROC) curve.

Performance Metrics



The performance of DeepPep is often evaluated using standard machine learning metrics.

Understanding these can help in assessing the quality of the results on benchmark datasets.

| Metric | Description |
|--|--|
| AUC (Area Under the ROC Curve) | Represents the model's ability to distinguish between true positive and true negative proteins. An AUC of 1.0 indicates a perfect classifier, while an AUC of 0.5 suggests random performance. DeepPep has demonstrated an average AUC of 0.80 ± 0.18 across various datasets.[2] |
| AUPR (Area Under the Precision-Recall Curve) | A more informative metric for imbalanced datasets, which are common in proteomics. It summarizes the trade-off between precision (the proportion of true positives among all positive predictions) and recall (the proportion of true positives that are correctly identified). DeepPep has shown an average AUPR of 0.84 ± 0.28.[2] |
| F1-Measure | The harmonic mean of precision and recall, providing a single score that balances both metrics. |

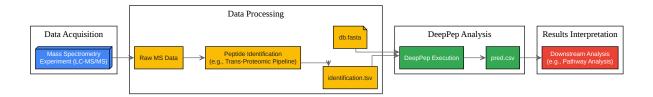
Experimental Protocols

This section outlines the detailed methodology for a typical DeepPep experiment, from data acquisition to the final interpretation of results.

Overall Experimental Workflow

The general workflow for a proteomics experiment utilizing DeepPep for protein inference is as follows:





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A high-level overview of the DeepPep experimental workflow.

Step 1: Data Acquisition (Mass Spectrometry)

Standard bottom-up proteomics techniques are used to generate peptide samples for mass spectrometry analysis. This typically involves protein extraction, digestion (e.g., with trypsin), and separation by liquid chromatography (LC) followed by tandem mass spectrometry (MS/MS).

Step 2: Peptide Identification and Input File Generation

The raw data from the mass spectrometer needs to be processed to identify peptides and their corresponding probabilities. The Trans-Proteomic Pipeline (TPP) is a recommended suite of tools for this purpose.[4][5][6]

Protocol:

- Convert Raw Data: Convert the vendor-specific raw mass spectrometry files to an open format like mzXML or mzML using tools provided within the TPP.[5]
- Database Search: Perform a database search against a relevant protein sequence database (in FASTA format) using a search engine like Comet, X!Tandem, or Mascot.[7] This step matches the experimental MS/MS spectra to theoretical spectra from the database.
- Peptide-Spectrum Match (PSM) Validation: Use PeptideProphet, a tool within the TPP, to statistically validate the PSMs and assign a probability to each identification.



- Generate identification.tsv: From the validated peptide identifications, create a tab-separated file named identification.tsv with the following three columns:
 - Column 1: Peptide sequence
 - Column 2: Protein name (as it appears in the FASTA database)
 - Column 3: Identification probability (from PeptideProphet)
- Prepare db.fasta: This is the same protein database file used for the initial database search.
 Ensure it is in a standard FASTA format.

Step 3: DeepPep Installation and Execution

Dependencies:

- torch7
- luarocks (with cephes and csv packages)
- SparseNN
- Python (3.4 or above)
- Biopython

Installation:

Clone the DeepPep repository and its dependencies from GitHub.[8]

Execution:

- Create a directory and place your identification.tsv and db.fasta files within it.
- Run DeepPep from the command line, pointing to the directory containing your input files:
- Upon completion, a pred.csv file will be generated in the same directory.[8]

Step 4: Downstream Analysis and Interpretation



The pred.csv file provides the basis for further biological interpretation.

- Protein List Generation: Apply a score threshold to the pred.csv file to generate a final list of identified proteins.
- Functional Enrichment Analysis: Use tools like DAVID or GSEA to identify over-represented biological pathways, molecular functions, or cellular components in your protein list.
- Pathway Mapping: Visualize the identified proteins in the context of known signaling pathways to understand their potential roles in cellular processes.

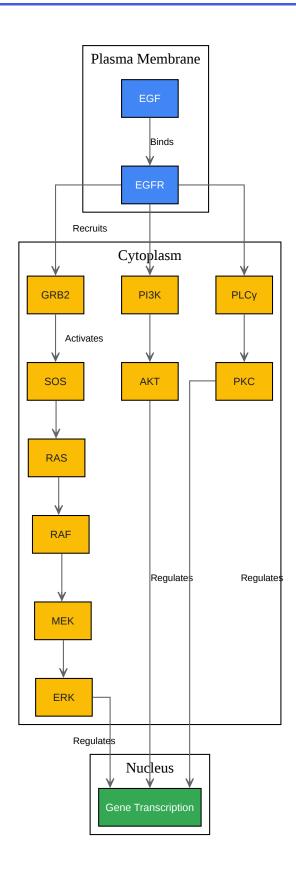
Case Study: Analysis of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its dysregulation is implicated in many cancers. Proteomics studies, coupled with tools like DeepPep, can provide insights into the components and activation state of this pathway.

EGFR Signaling Pathway Diagram

The following diagram illustrates a simplified representation of the EGFR signaling pathway, highlighting key protein players that could be identified through a proteomics experiment and analyzed with DeepPep.





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